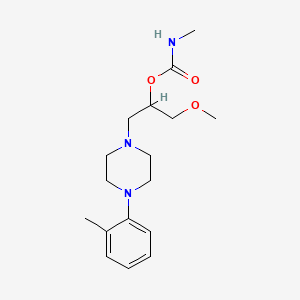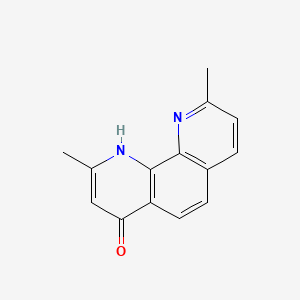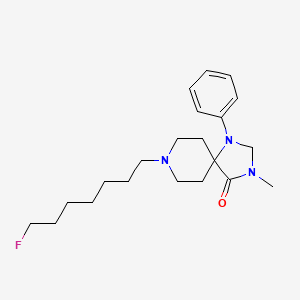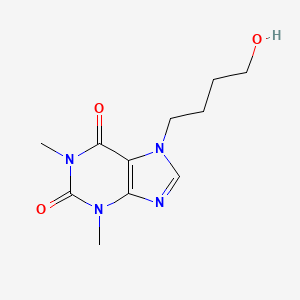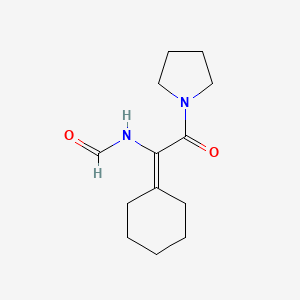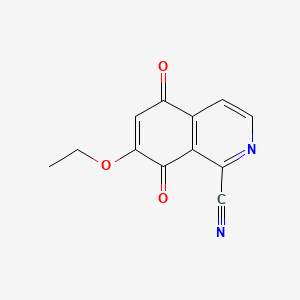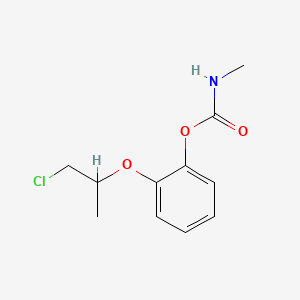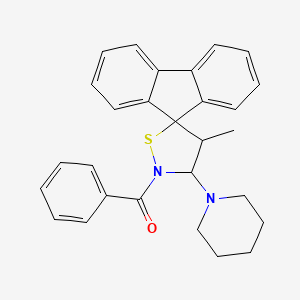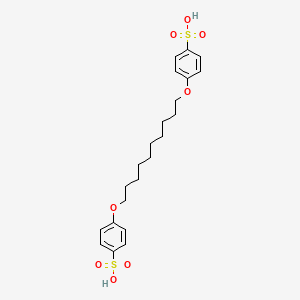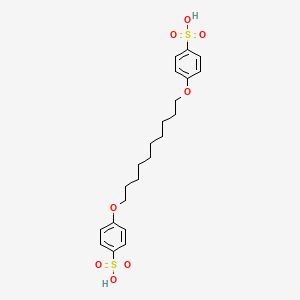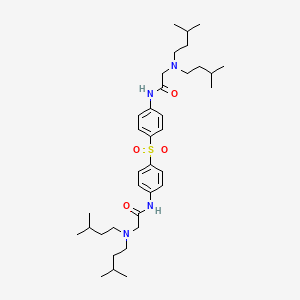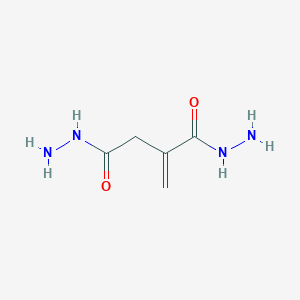
2-Methylidenebutanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 48833: , also known as 7alpha,12alpha,26-trihydroxycholest-4-en-3-one, is a cholestanoid compound. It is a derivative of cholest-4-en-3-one, substituted by hydroxy groups at the 7alpha, 12alpha, and 26 positions. This compound is an intermediate in bile acid metabolism and plays a significant role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 48833 involves the hydroxylation of cholest-4-en-3-one at specific positions. The reaction conditions typically include the use of specific enzymes or chemical reagents that facilitate the addition of hydroxy groups at the desired positions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the production process.
Industrial Production Methods: Industrial production of NSC 48833 may involve biotechnological methods, including the use of genetically engineered microorganisms or cell cultures that can produce the compound through metabolic pathways. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: NSC 48833 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler hydrocarbons.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Chemistry: NSC 48833 is used as an intermediate in the synthesis of various bile acids and related compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications.
Biology: In biological research, NSC 48833 is studied for its role in bile acid metabolism and its effects on cellular processes. It is used to investigate the biochemical pathways involved in cholesterol metabolism and related disorders.
Medicine: NSC 48833 has potential applications in the development of drugs targeting bile acid-related diseases. Its role as an intermediate in bile acid synthesis makes it a valuable compound for studying and treating conditions such as cholestasis and other liver disorders.
Industry: In the industrial sector, NSC 48833 is used in the production of various biochemical products. Its applications include the synthesis of pharmaceuticals, nutraceuticals, and other bioactive compounds.
Mechanism of Action
The mechanism of action of NSC 48833 involves its role as an intermediate in bile acid metabolism. It interacts with specific enzymes and molecular targets involved in the synthesis and regulation of bile acids. The hydroxy groups on the compound facilitate its binding to these enzymes, influencing the metabolic pathways and resulting in the production of various bile acids .
Comparison with Similar Compounds
- 7alpha-Hydroxycholest-4-en-3-one
- 12alpha-Hydroxycholest-4-en-3-one
- 26-Hydroxycholest-4-en-3-one
Uniqueness: NSC 48833 is unique due to the presence of hydroxy groups at the 7alpha, 12alpha, and 26 positions. This specific substitution pattern distinguishes it from other similar compounds and contributes to its unique biochemical properties and applications. The combination of these hydroxy groups enhances its role in bile acid metabolism and its potential therapeutic applications.
Properties
CAS No. |
6641-35-6 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-methylidenebutanedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h1-2,6-7H2,(H,8,10)(H,9,11) |
InChI Key |
NEWFQHAOPHWBPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


